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Cat. No.: B1257037 Get Quote

An In-depth Examination of the Synthesis, Biological Activity, and Stereoisomeric Differentiation

of a Promising Marine Natural Product

Xestoaminol C, a 1-deoxysphingoid originally isolated from the marine sponge Xestospongia

sp., has garnered significant interest within the scientific community due to its notable biological

activities, including the inhibition of reverse transcriptase and antiproliferative effects against

various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of

the stereoisomers of Xestoaminol C, detailing their chemical synthesis, comparative biological

evaluation, and the experimental methodologies employed in their characterization. This

document is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the therapeutic potential of sphingoid base analogs.

Chemical Structure and Stereochemical
Determination
Xestoaminol C is chemically defined as (2S, 3R)-2-aminotetradecan-3-ol.[1][3] Its structure

belongs to the 1,2-aminoalcohol class of organic compounds, positioning it as a sphingoid base

analog.[4][5] The absolute configuration of the naturally occurring (+)-Xestoaminol C was

definitively established as 2S, 3R through total synthesis and analysis of its N,O-diacetyl

derivative.[1][3][6]

The stereochemistry at the C-2 and C-3 positions is crucial for its biological function. The

synthesis of all possible stereoisomers has been a key strategy to elucidate structure-activity
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relationships.[1] One notable stereoisomer is 3-epi-xestoaminol C, which has also been

isolated and characterized.[2][7] The determination of the absolute configuration of these

stereoisomers often involves chiral derivatization with reagents like (S)- and (R)-α-

methoxyphenylacetic acid (MPA) followed by ¹H-NMR analysis, or the application of Mosher's

method.[1][7]

Synthesis of Xestoaminol C Stereoisomers
The synthesis of Xestoaminol C and its stereoisomers has been achieved through various

chemical strategies, often starting from chiral precursors to control the stereochemistry at the

C-2 and C-3 centers. A common approach involves the use of chiral aziridines or asymmetric

Henry reactions.[1] The diastereomers are typically separated by column chromatography,

sometimes after conversion to corresponding 2-phenyloxazoline derivatives to facilitate

separation.[1]

A generalized workflow for the synthesis and stereochemical assignment is depicted below.

Stereoselective Synthesis Separation and Derivatization Stereochemical Analysis

Chiral Precursor
((S)-alanine or chiral aziridine)

Key Stereodefining Reaction
(e.g., Asymmetric Henry Reaction,

Stereoselective Reduction)
Formation of Diastereomeric Mixture Optional: Derivatization

(e.g., 2-phenyloxazoline)
facilitates Diastereomer Separation

(Column Chromatography) Isolation of Pure Stereoisomers Spectroscopic Analysis
(NMR, MS)

Determination of Absolute Configuration
(e.g., Mosher's Method, Optical Rotation)

Characterized Stereoisomers
of Xestoaminol C

Click to download full resolution via product page

A generalized workflow for the synthesis and stereochemical characterization of Xestoaminol
C isomers.

Biological Activity and Structure-Activity
Relationship
The stereoisomers of Xestoaminol C have demonstrated significant antiproliferative activity

against a range of cancer cell lines. A key finding is that the relative stereochemistry (syn vs.

anti) at the C-2 and C-3 positions significantly influences this activity.

Table 1: Antiproliferative Activity (IC₅₀) of Xestoaminol C Stereoisomers
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Compound/Stereoi
somer

Cancer Cell Line IC₅₀ (µM) Reference

3-epi-Xestoaminol C
M. tuberculosis

H37Ra
19.4 [7]

3-epi-Xestoaminol C HL-60 8.8 [7]

3-epi-Xestoaminol C HEK 18.0 [7]

Note: Further specific IC₅₀ values for other stereoisomers and cell lines are mentioned in the

literature but not explicitly quantified in the provided search results. The general trend indicates

that stereoisomers with a syn-configuration exhibit greater antiproliferative effects compared to

those with an anti-configuration.[1]

The stereochemistry plays a pivotal role in the biological activity of chiral natural compounds,

often influencing target binding, metabolism, and cellular uptake.[8][9][10] For Xestoaminol C,

the differences in antiproliferative activity among its stereoisomers suggest a stereoselective

interaction with its biological targets.[1]

Potential Mechanism of Action
While the precise signaling pathways modulated by Xestoaminol C are not fully elucidated, its

classification as a 1-deoxysphingoid provides insights into its potential mechanism of action. 1-

deoxysphingoids are known to influence multiple cellular processes that can lead to cell death.

[7] These include:

Disruption of actin stress fibers.

Activation of caspases 3 and 12.

Phosphorylation of p53.

Activation of protein kinase C ζ, leading to increased ceramide levels.

The following diagram illustrates a conceptual overview of the potential signaling effects of 1-

deoxysphingoids like Xestoaminol C.
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Potential Cellular Targets and Effects

Downstream Consequences

Xestoaminol C
(1-Deoxysphingoid)

Actin Cytoskeleton Protein Kinase C ζ p53 Caspases 3 & 12

Disruption of Stress Fibers ↑ Ceramide Levels Phosphorylation Activation

Apoptosis / Cell Death
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Conceptual diagram of potential signaling pathways affected by 1-deoxysphingoids such as
Xestoaminol C.

Experimental Protocols
General Experimental Procedures for Analysis
Characterization of Xestoaminol C and its derivatives typically involves a suite of standard

analytical techniques:

Optical Rotation: Determined using a polarimeter.[7][11]

Infrared (IR) Spectroscopy: Obtained using an IR spectrometer to identify functional groups.

[7][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY,

HSQC, HMBC) are acquired to elucidate the chemical structure. Spectra are often

referenced to residual solvent peaks.[7][11]
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine

the molecular formula.[7][11]

Isolation of 3-epi-Xestoaminol C from Xiphophora
chondrophylla
The following provides a summary of the bioassay-guided isolation of 3-epi-xestoaminol C:

Extraction: The algal sample is extracted with methanol.

Initial Fractionation: The extract is loaded onto a reversed-phase polymeric resin and eluted

with a stepwise gradient of acetone in water.

Bioassay-Guided Fractionation: The fractions are tested for biological activity (e.g., against

M. tuberculosis). Active fractions undergo further purification.

Chromatography: Repetitive stages of normal phase (diol) benchtop chromatography are

used to isolate the pure compound.[7]

Synthesis of Mosher's Esters for Absolute Configuration
Determination
This protocol is used to determine the absolute stereochemistry of chiral alcohols:

N-acetylation: The amino alcohol is first N-acetylated. For example, 3-epi-xestoaminol C is

treated with a 1:1 mixture of pyridine and acetic anhydride to form diacetyl-3-epi-

xestoaminol C, which is then deprotected in basic methanol to yield N-acetyl-3-epi-

xestoaminol C.[7][11]

Esterification: The resulting N-acetyl derivative is then treated separately with (R)- and (S)-α-

methoxy-α-trifluoromethylphenylacetic acid (MTPA) to yield the corresponding Mosher's

esters.[7][11]

¹H-NMR Analysis: The chemical shifts of the protons in the (R)- and (S)-MTPA esters are

analyzed. The differences in chemical shifts (Δδ = δS - δR) are used to assign the absolute

configuration at the chiral center bearing the hydroxyl group.[7]
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Conclusion and Future Directions
The stereoisomers of Xestoaminol C represent a promising class of compounds with

significant antiproliferative properties. The crucial role of stereochemistry in their biological

activity underscores the importance of stereoselective synthesis and detailed chiral analysis in

the development of these molecules as potential therapeutic agents. Future research should

focus on the definitive elucidation of the specific molecular targets and signaling pathways of

each stereoisomer. A deeper understanding of their mechanism of action will be critical for

advancing these marine natural products from promising leads to viable drug candidates.

Furthermore, the development of more efficient and scalable synthetic routes will be essential

for further preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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